molecular formula C14H16N4O B7527662 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine

Cat. No. B7527662
M. Wt: 256.30 g/mol
InChI Key: QRPHYMWRIORBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine, also known as DMXB-A, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine involves its binding to the α7 nAChR, which results in the activation of a variety of downstream signaling pathways. This activation has been found to have a number of beneficial effects, including the modulation of neurotransmitter release and the reduction of inflammation.
Biochemical and Physiological Effects
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine has been found to have a number of unique biochemical and physiological effects that make it a promising candidate for further research. These effects include the modulation of neurotransmitter release, the reduction of inflammation, and the enhancement of cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine in lab experiments include its high affinity for the α7 nAChR, its unique biochemical and physiological effects, and its potential therapeutic applications. However, there are also limitations to using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are a number of future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine. These include further studies on its mechanisms of action, its potential therapeutic applications, and its safety and toxicity profiles. Additionally, there is a need for further research on the development of novel compounds that can target the α7 nAChR with greater specificity and efficacy.

Synthesis Methods

The synthesis method for N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine involves the reaction of 1,3-benzoxazole-2-amine with 1-(1,5-dimethylpyrazol-4-yl) ethanone. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine has been studied for its potential therapeutic applications in a variety of scientific research studies. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of a variety of neurological and psychiatric disorders.

properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9(11-8-15-18(3)10(11)2)16-14-17-12-6-4-5-7-13(12)19-14/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHYMWRIORBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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